9,9-Difluoro-3-azabicyclo[3.3.1]nonane hydrochloride
Description
Properties
IUPAC Name |
9,9-difluoro-3-azabicyclo[3.3.1]nonane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F2N.ClH/c9-8(10)6-2-1-3-7(8)5-11-4-6;/h6-7,11H,1-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYSWCKKQRYOZNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC(C1)C2(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Bicyclic Amine Core
The 3-azabicyclo[3.3.1]nonane scaffold serves as the foundational structure for subsequent fluorination. Two primary approaches dominate the literature:
Robinson-Gabriel Cyclization with Glutaraldehyde
A robust method involves the condensation of acetone dicarboxylic acid (1) with glutaraldehyde (2) in the presence of benzylamine, followed by acid-catalyzed cyclization. This route, detailed in Organic Syntheses, proceeds via intermediates such as 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one (3) and 9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol (4). Key steps include:
- Cyclization : Performed in sulfuric acid at 0–10°C to minimize decarboxylation side reactions.
- Reduction : Sodium borohydride reduces the ketone to an alcohol, yielding 4 with >95% purity.
- Dehydration : Treatment with 70% sulfuric acid at 100°C generates the alkene intermediate 9-benzyl-9-azabicyclo[3.3.1]non-3-ene (5).
Catalytic Hydrogenation for Core Saturation
Patent EP3042902A1 discloses a hydrogenation strategy using a ruthenium complex catalyst to saturate the alkene moiety in compounds like 5. Under 50 psi hydrogen at 50°C, 9-benzyl-9-azabicyclo[3.3.1]nonane (6) is obtained in 89.6% yield after 48 hours. Debenzylation via palladium-catalyzed hydrogenolysis yields the free amine, 9-azabicyclo[3.3.1]nonane (6), a direct precursor for fluorination.
Table 1: Comparison of Bicyclic Core Synthesis Methods
| Step | Conditions | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Cyclization | H2SO4, 0–10°C, 40 h | 57 | >90 | |
| Reduction (NaBH4) | Isopropanol, 0°C to 25°C, 2 h | 89 | 95.5 | |
| Hydrogenation (Ru) | H2 (50 psi), 50°C, 48 h | 89.6 | 97 |
Hydrochloride Salt Formation
The final step involves protonating the amine with hydrochloric acid to improve solubility and stability. Standard procedures include:
Challenges and Optimization Opportunities
Side Reactions in Fluorination
- Over-Fluorination : Uncontrolled reactions may produce perfluoro byproducts. Using stoichiometric fluorinating agents and low temperatures (−78°C) mitigates this risk.
- Ring Opening : Strong acids or bases during fluorination can destabilize the bicyclic system. Neutral conditions (e.g., DAST in CH2Cl2) are preferred.
Scalability of Hydrogenation
The ruthenium-catalyzed hydrogenation in offers scalability but requires high-pressure equipment. Transitioning to flow chemistry could enhance safety and throughput.
Chemical Reactions Analysis
Types of Reactions
9,9-Difluoro-3-azabicyclo[3.3.1]nonane hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles such as amines or thiols replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in polar solvents such as dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives with nucleophiles replacing the fluorine atoms.
Scientific Research Applications
Chemical Properties and Reactivity
The molecular formula of 9,9-difluoro-3-azabicyclo[3.3.1]nonane hydrochloride is C8H14ClF2N, with a molecular weight of approximately 197.65 g/mol. The compound's reactivity is influenced by its functional groups:
- Nucleophilic Substitution : The nitrogen atom can participate in nucleophilic substitution reactions.
- Electrophilic Reactions : The fluorine atoms enhance electrophilic reactivity due to their electronegativity.
- Solubility : The hydrochloride form increases solubility in aqueous solutions, facilitating biological studies and applications .
Neuropharmacology
Research indicates that this compound may serve as a scaffold for drug design targeting neurological disorders. Its structural similarities to piperidine derivatives suggest potential applications in:
- Orexin Receptor Antagonism : Compounds derived from this bicyclic structure have been explored as orexin receptor antagonists, which may be useful in treating sleep disorders, anxiety, and addiction .
- Monoamine Reuptake Inhibition : Derivatives of this compound have shown promise in the treatment of mood disorders by inhibiting the reuptake of monoamine neurotransmitters .
Pain Management
The compound's ability to modulate synaptic transmission positions it as a candidate for analgesic development. Studies on its interactions with neurotransmitter systems suggest it could effectively manage pain and related conditions .
The biological activity of this compound has been demonstrated through various studies:
- Binding Affinity : Its fluorinated structure enhances binding affinity and selectivity towards specific biological targets, making it a promising candidate for further pharmacological exploration .
- Modulation of Neurotransmitter Systems : Investigations into its interactions with neurotransmitter systems indicate potential benefits in treating mood disorders or pain management .
Case Study 1: Orexin Receptor Antagonists
A study explored the synthesis of non-peptide antagonists targeting orexin receptors using derivatives of this compound. These compounds showed efficacy in preclinical models for sleep disorders and anxiety .
Case Study 2: Monoamine Reuptake Inhibitors
Research focused on the development of 9-azabicyclo[3.3.1]nonane derivatives demonstrated their effectiveness as monoamine reuptake inhibitors in models of depression and anxiety disorders, highlighting their therapeutic potential .
Summary Table of Applications
| Application Area | Description | Potential Benefits |
|---|---|---|
| Neuropharmacology | Targeting orexin receptors for sleep and anxiety disorders | Novel treatment options |
| Pain Management | Modulating neurotransmitter systems for effective analgesic development | Enhanced pain relief |
| Mood Disorders | Inhibiting monoamine reuptake for treating depression and anxiety | Improved therapeutic outcomes |
Mechanism of Action
The mechanism of action of 9,9-Difluoro-3-azabicyclo[3.3.1]nonane hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms can enhance the compound’s binding affinity to these targets by forming strong hydrogen bonds or van der Waals interactions. This can lead to inhibition or activation of the target, depending on the specific pathway involved.
Comparison with Similar Compounds
Similar Compounds
3-Azabicyclo[3.3.1]nonane: Lacks the fluorine atoms, making it less reactive in certain chemical reactions.
9-Fluoro-3-azabicyclo[3.3.1]nonane: Contains only one fluorine atom, resulting in different chemical and biological properties.
9,9-Dichloro-3-azabicyclo[3.3.1]nonane: Chlorine atoms instead of fluorine, leading to variations in reactivity and stability.
Uniqueness
9,9-Difluoro-3-azabicyclo[3.3.1]nonane hydrochloride is unique due to the presence of two fluorine atoms, which significantly influence its chemical reactivity and biological interactions. The fluorine atoms can enhance the compound’s stability and binding affinity to molecular targets, making it a valuable compound for various applications.
Biological Activity
9,9-Difluoro-3-azabicyclo[3.3.1]nonane hydrochloride (CAS Number: 1780606-71-4) is a bicyclic compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 197.66 g/mol. Its structure features a bicyclic framework that contributes to its pharmacological properties.
Research indicates that 9,9-difluoro-3-azabicyclo[3.3.1]nonane derivatives function primarily as monoamine reuptake inhibitors . They inhibit the reuptake of neurotransmitters such as serotonin, norepinephrine, and dopamine, which are critical in mood regulation and cognitive functions. This mechanism positions them as potential treatments for various psychiatric disorders.
Antidepressant Effects
Studies have shown that compounds within the 9-azabicyclo[3.3.1]nonane class exhibit antidepressant-like effects in animal models. These effects are attributed to their ability to enhance monoaminergic neurotransmission by preventing the reuptake of key neurotransmitters.
Case Studies
- Animal Model Studies :
- Pharmacokinetics :
In Vitro Studies
In vitro assays demonstrated that this compound inhibits the reuptake of serotonin and norepinephrine in cell lines expressing human transporters . The inhibitory potency varied across different neurotransmitter systems, highlighting its mixed-action profile.
Safety Profile
Safety assessments indicate that while the compound shows promise as a therapeutic agent, it also presents certain risks associated with monoamine reuptake inhibition, including potential side effects like cardiovascular issues and anticholinergic effects seen in older tricyclic antidepressants .
Data Table: Summary of Biological Activities
Q & A
Q. Methodological Answer :
- X-ray crystallography : Resolve the bicyclic framework and confirm stereochemistry (e.g., (1R,5S,7S)-configuration in related derivatives) .
- NMR spectroscopy : Compare ¹H/¹³C chemical shifts with literature data (e.g., δ ~3.5–4.5 ppm for bridgehead protons) .
- Mass spectrometry (HRMS) : Validate molecular weight (expected [M+H]⁺: 326.58 for C₁₅H₂₀ClF₂N₂O) .
- Elemental analysis : Confirm %C, H, N within ±0.3% of theoretical values .
Basic Question: What are the solubility and stability profiles of this compound under experimental conditions?
Q. Methodological Answer :
| Property | Experimental Approach |
|---|---|
| Solubility | Test in DMSO, water, and ethanol via gravimetric analysis (e.g., 20–30 mg/mL in DMSO) . |
| Stability | Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring . |
| pH Sensitivity | Assess degradation kinetics in buffers (pH 1–10) using UV-Vis or LC-MS . |
Advanced Question: How do stereochemical variations (e.g., enantiomers) impact biological activity?
Methodological Answer :
Stereochemistry significantly affects receptor binding. For example, (1R,5S,7S)-enantiomers of related azabicyclo compounds show enhanced affinity for neurotransmitter transporters . To study this:
- Synthesize enantiomers via chiral catalysts (e.g., BINOL-derived phosphoric acids) .
- Evaluate activity using in vitro assays (e.g., radioligand binding at dopamine transporters) .
- Analyze enantiomeric excess via chiral HPLC (Chiralpak IA column, hexane/isopropanol) .
Advanced Question: What computational strategies predict the compound’s interaction with biological targets?
Q. Methodological Answer :
- Molecular docking : Use AutoDock Vina to model binding to orexin receptors (e.g., PDB ID: 6TO4) .
- DFT calculations : Optimize geometry at B3LYP/6-31G* level to assess electrostatic potential maps .
- MD simulations : Run 100-ns trajectories in GROMACS to study stability in lipid bilayers .
Advanced Question: How can researchers resolve contradictions in reported molecular data (e.g., formula discrepancies)?
Methodological Answer :
Discrepancies in molecular formulas (e.g., C₇H₁₁ClN₂O₃ vs. C₈H₁₅N in related compounds) require validation via:
- Elemental analysis : Compare experimental vs. theoretical %C/H/N .
- High-resolution MS : Confirm exact mass (e.g., 326.58 vs. 265.78 for derivatives) .
- Single-crystal XRD : Unambiguously resolve structural ambiguities .
Advanced Question: What pharmacological assays are suitable for evaluating its potential as a neuroactive agent?
Q. Methodological Answer :
- In vitro :
- In vivo :
- Behavioral studies (e.g., locomotor activity in rodents) .
Advanced Question: How can green chemistry principles be applied to its synthesis?
Q. Methodological Answer :
- Solvent-free cyclization : Use microwave irradiation to reduce reaction time and energy .
- Biocatalysis : Explore enzymatic resolution of racemic mixtures .
- Flow chemistry : Optimize cascade reactions in microreactors to minimize waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
